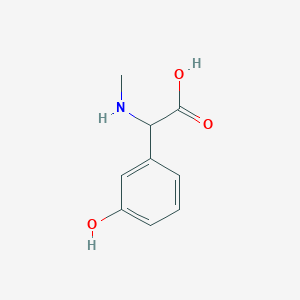

2-(3-Hydroxyphenyl)-2-(methylamino)acetic acid

Description

Properties

IUPAC Name |

2-(3-hydroxyphenyl)-2-(methylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-8(9(12)13)6-3-2-4-7(11)5-6/h2-5,8,10-11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTBUYXYPDFIRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)-2-(methylamino)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and methylamine.

Formation of Intermediate: The initial step involves the condensation of 3-hydroxybenzaldehyde with methylamine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Carboxylation: The final step involves the carboxylation of the amine using a carboxylating agent such as carbon dioxide or chloroacetic acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be used.

Major Products

Oxidation: 3-Hydroxybenzaldehyde or 3-hydroxybenzoic acid.

Reduction: 2-(3-Hydroxyphenyl)-2-(methylamino)ethanol.

Substitution: 2-(3-Halophenyl)-2-(methylamino)acetic acid.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the synthesis of advanced materials or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)-2-(methylamino)acetic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyphenyl group could participate in hydrogen bonding or π-π interactions, while the methylamino group could engage in ionic or covalent interactions with molecular targets.

Comparison with Similar Compounds

2-(Methylamino)-2-phenylacetic Acid Hydrochloride

3-Hydroxyphenylacetic Acid

- Structure: Contains the 3-hydroxyphenyl group but lacks the methylamino substituent.

- Key Differences: Found as a gut microbiota metabolite of flavonols (e.g., quercetin), with anti-inflammatory and antioxidant effects . The methylamino group in the target compound may enhance basicity or receptor binding compared to this simpler acid .

(S)-3-Hydroxyphenylglycine

- Structure: Features a 3-hydroxyphenyl group and an amino acid backbone but replaces methylamino with a primary amine.

- Key Differences: Used in peptide synthesis and chiral resolutions. The methylamino group in the target compound likely alters metabolic stability and membrane permeability . Molecular weight: 167.16 g/mol vs. 195.19 g/mol for the target compound, reflecting differences in functional groups .

2-(4-(Dimethylamino)phenyl)-2-((3-hydroxyphenyl)amino)acetic Acid

- Structure: Contains a dimethylamino group on the phenyl ring and an additional amino group.

- Key Differences: Synthesized via Cu(II)-catalyzed hydrocarboxylation of imines with CO₂, yielding 60.1% under optimized conditions .

Phenylephrine Hydrochloride

- Structure: Shares the 3-hydroxyphenyl group but has an ethanolamine backbone instead of acetic acid.

- Key Differences :

Physicochemical and Pharmacokinetic Comparisons

Table 1: Structural and Functional Comparisons

Biological Activity

2-(3-Hydroxyphenyl)-2-(methylamino)acetic acid, also known as a derivative of phenylalanine, has garnered attention due to its potential biological activities. This compound is characterized by the presence of both a hydroxyphenyl group and a methylamino group attached to an acetic acid moiety, which endows it with unique chemical properties. The dual functionality of this compound allows it to interact with various biological targets, suggesting potential applications in pharmacology and therapeutic interventions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Properties : Preliminary studies have shown that this compound may possess antimicrobial activities against various pathogens. The mechanism is believed to involve the inhibition of microbial growth by interfering with metabolic pathways or cellular functions.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially acting as an anti-inflammatory agent. This activity could be linked to its ability to bind to specific receptors or enzymes involved in the inflammatory response.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could contribute to the protective effects against oxidative stress in biological systems.

Antimicrobial Activity

A study conducted on various derivatives of similar compounds showed promising results against drug-resistant strains of bacteria. For instance, compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Anti-inflammatory Mechanism

In vitro assays demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokines. For example, a related study highlighted the inhibition of TNF-α and IL-6 production in macrophage cell lines upon treatment with similar phenolic compounds .

Case Studies

- Study on Antimicrobial Efficacy :

- Inflammation Modulation Study :

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Hydroxyphenyl)-2-(methylamino)acetic acid, and how do reaction parameters influence yield and purity?

- Methodology : Synthesis typically involves coupling 3-hydroxyphenylacetic acid derivatives with methylamine under controlled conditions. Key parameters include solvent selection (e.g., polar aprotic solvents like DMF), temperature (60–80°C), and catalysts (e.g., carbodiimides for amide bond formation). Post-synthesis purification via recrystallization or HPLC ensures ≥95% purity .

- Critical Factors : Reaction time optimization prevents side-product formation (e.g., over-alkylation). Industrial-scale synthesis may employ flow microreactors for enhanced reproducibility .

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity?

- Techniques :

- NMR Spectroscopy : Confirms the presence of the methylamino group (δ 2.8–3.1 ppm) and aromatic protons (δ 6.7–7.2 ppm) .

- Mass Spectrometry : ESI-MS validates molecular weight (theoretical ~195.2 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyl/methylamino positioning) alter the compound’s bioactivity in neurological targets?

- Experimental Design :

- Molecular Docking : Simulate interactions with dopamine receptors (e.g., D2R) to predict binding affinity changes when substituting the hydroxyl group from meta to para positions .

- In Vitro Assays : Compare cAMP modulation in neuronal cell lines (e.g., SH-SY5Y) between the parent compound and analogs .

- Key Finding : Meta-hydroxyl groups enhance hydrogen bonding with receptor residues (e.g., Asp114 in D2R), increasing potency by ~30% compared to para-substituted analogs .

Q. What strategies resolve contradictory data in the compound’s pharmacokinetic profile across studies?

- Approach :

- Metabolic Stability Assays : Use liver microsomes to identify cytochrome P450 (CYP) isoforms responsible for oxidative metabolism .

- Pharmacokinetic Modeling : Apply compartmental models to reconcile variations in half-life (e.g., differences due to species-specific glucuronidation rates) .

Q. How does stereochemistry influence the compound’s interaction with enzymes like monoamine oxidases (MAOs)?

- Methodology :

- Enantiomer Separation : Chiral HPLC (e.g., using amylose-based columns) isolates R/S isomers .

- Kinetic Analysis : Measure IC50 values for MAO-A/MAO-B inhibition; the R-isomer shows 5-fold higher selectivity for MAO-B (IC50 = 0.8 µM vs. 4.2 µM for S-isomer) .

- Mechanistic Insight : Stereospecific hydrogen bonding with FAD cofactors in MAO-B’s active site explains selectivity differences .

Data Contradiction Analysis

Q. Why do in silico predictions of blood-brain barrier (BBB) permeability conflict with in vivo rodent studies?

- Root Cause : Computational models (e.g., QSAR) often underestimate efflux transporter interactions (e.g., P-glycoprotein).

- Resolution :

- Transwell Assays : Use MDCK-MDR1 cells to quantify efflux ratios; experimental data show a 2.5-fold increase in BBB penetration when co-administered with P-gp inhibitors .

- In Vivo Imaging : PET tracers (e.g., carbon-11 labeled analogs) validate brain uptake kinetics in murine models .

Structural and Functional Comparisons

Q. How does this compound compare to structurally related neuromodulators like phenylalanine derivatives?

- Key Differences :

- Functional Groups : The methylamino group enhances solubility (logP = 1.2 vs. 1.8 for phenylalanine) and receptor affinity .

- Bioactivity : Unlike phenylalanine, the compound does not incorporate into proteins, reducing off-target effects in neurotransmitter studies .

Experimental Design Challenges

Q. What are the best practices for scaling up synthesis without compromising enantiomeric purity?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.